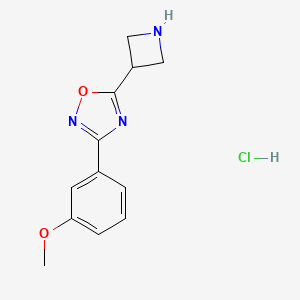

5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Description

5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a 3-methoxyphenyl group at position 2.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-16-10-4-2-3-8(5-10)11-14-12(17-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSVRCZDGUFDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)C3CNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxybenzamidoxime

The synthesis begins with preparing the amidoxime intermediate from 3-methoxybenzonitrile. Hydroxylamine hydrochloride (NHOH·HCl) reacts with the nitrile in ethanol/water (3:1) under reflux (80°C, 4 h) in the presence of sodium hydroxide (1.2 equiv). The reaction mixture is cooled, and the precipitated 3-methoxybenzamidoxime is filtered and recrystallized from ethanol (yield: 85–90%).

Reaction Scheme:

Cyclization to Form the 1,2,4-Oxadiazole Core

The amidoxime undergoes cyclization with azetidine-3-carboxylic acid, activated by coupling reagents. Two primary methods are explored:

T3P-Mediated Cyclization

Propylphosphonic anhydride (T3P®, 50% in ethyl acetate) facilitates the reaction between 3-methoxybenzamidoxime (1 mmol) and azetidine-3-carboxylic acid (1.1 mmol) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA, 2 mmol) at 80°C for 2 h. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3), yielding 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (72–78%).

Key Data:

-

Yield: 75% (average)

-

Reaction Time: 2 h

-

Purification: Silica gel chromatography

Acyl Chloride Method

Azetidine-3-carbonyl chloride, generated by treating azetidine-3-carboxylic acid with thionyl chloride (SOCl), reacts with the amidoxime in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA, 2 mmol) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 h, then warmed to room temperature for 4 h. The product is isolated by filtration (yield: 68–70%).

Comparative Analysis:

| Method | Reagents | Yield | Reaction Time |

|---|---|---|---|

| T3P Activation | T3P, DIEA, DCM | 75% | 2 h |

| Acyl Chloride | SOCl, TEA, THF | 69% | 5 h |

The T3P method offers higher yields and shorter reaction times, though it requires expensive reagents.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution at 0°C until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt (yield: 95–98%).

Characterization:

-

Melting Point: 175–177°C (decomposition)

-

H NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, oxadiazole-H), 7.55–7.30 (m, 4H, aromatic-H), 4.20 (m, 1H, azetidine-H), 3.85 (s, 3H, OCH), 3.70–3.40 (m, 4H, azetidine-CH).

-

Mass Spectrometry (ESI): m/z 289.1 [M+H] (calc. 288.3).

Optimization and Challenges

Protecting Group Strategies

Azetidine’s secondary amine necessitates protection during cyclization. tert-Butoxycarbonyl (Boc) protection is employed by treating azetidine with di-tert-butyl dicarbonate (BocO) in THF. Post-cyclization, the Boc group is removed with trifluoroacetic acid (TFA) in DCM (2 h, 0°C), restoring the free amine prior to salt formation.

Side Reactions and Mitigation

-

Over-Cyclization: Prolonged heating during amidoxime activation leads to dimerization. Controlled reaction times (≤2 h) and low temperatures (0–5°C) minimize this.

-

Azetidine Ring Opening: The strained azetidine ring is susceptible to nucleophilic attack. Using aprotic solvents (e.g., DCM) and avoiding strong bases preserves integrity.

Analytical Validation

Elemental Analysis

Calculated for CHClNO:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and leading to various reduced products.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly on the aromatic ring and the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted azetidine and oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 267.71 g/mol

- CAS Number : 1426291-17-9

- IUPAC Name : 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride

These properties suggest that the compound is a hydrochloride salt of an oxadiazole derivative with potential biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds, including 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride, which demonstrated effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines. Preliminary studies suggest that it may inhibit the proliferation of specific tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This potential makes it a candidate for further development in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the azetidine ring.

- Coupling with the methoxyphenyl group.

- Cyclization to form the oxadiazole structure.

This multi-step synthesis allows for the creation of various derivatives that can be screened for enhanced biological activities or reduced toxicity profiles .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on its cytotoxic effects on human breast cancer cell lines. The compound was found to induce apoptosis at concentrations that were non-toxic to normal cells. Flow cytometry analysis revealed significant increases in early apoptotic markers, supporting its role as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,2,4-Oxadiazole Derivatives

*Note: Molecular weight for the target compound is inferred from structurally similar analogs in .

- Electronic Effects : The 3-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro in ) that may reduce binding affinity in enzymatic assays.

- Molecular Weight : The target compound’s molecular weight (~267.71) positions it within the typical range for CNS-active drugs, unlike heavier analogs (e.g., 307.77 in ), which may face permeability challenges.

Table 2: Inhibitory Activity Against α-Glucosidase and Related Targets

*Note: The target compound’s activity is hypothesized based on structural analogs.

- The 3-methoxyphenyl group may mimic the bioactive conformation of O-p-anisoyl derivatives (), which exhibit high α-glucosidase inhibition (78.7%).

- Chloro-substituted analogs (e.g., m-chlorophenyl in ) show reduced activity, highlighting the importance of electron-donating groups for enzyme interaction.

Commercial and Research Status

- Discontinued Analogs : Compounds like 5-(4-bromobenzyl)-3-azetidinyl-HCl () were discontinued, possibly due to synthetic complexity or poor pharmacokinetics.

- R&D Focus : Derivatives with methoxy or morpholinyl groups () remain in active research, suggesting the target compound’s structural features align with current trends in drug discovery.

Biological Activity

5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an azetidine ring linked to a methoxy-substituted phenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that may include cyclization processes and functional group modifications. Notably, the presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .

- Antitumor Activity : The compound has been investigated for its potential anticancer effects. Oxadiazole derivatives often exhibit cytotoxicity against different cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with oxadiazole derivatives, indicating their potential use in treating inflammatory diseases .

Antimicrobial Studies

A study evaluating various 1,2,4-oxadiazole derivatives found that certain compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5a | S. aureus | 0.03 | |

| 5b | E. coli | 0.125 | |

| 5c | Pseudomonas aeruginosa | 0.25 |

Antitumor Activity

In vitro studies on the cytotoxicity of oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed promising results. The compound demonstrated IC50 values indicating effective growth inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often target specific enzymes critical for microbial survival or cancer cell proliferation.

- DNA Interaction : Some studies suggest that oxadiazoles can intercalate DNA or inhibit topoisomerases, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been proposed as a mechanism through which these compounds exert their anticancer effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.